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molecular formula C11H9ClN2S B8478989 4-Chloro-2-methylthio-5-phenylpyrimidine CAS No. 61044-97-1

4-Chloro-2-methylthio-5-phenylpyrimidine

Cat. No. B8478989
M. Wt: 236.72 g/mol
InChI Key: GNJCIRMYWZTLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166599B2

Procedure details

Prepared from 2-methylsulphenyl-4-hydroxy-5-phenyl-pyrimidine by reacting with phosphorus oxychloride at reflux temperature, melting point: 99° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7](O)[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:5][N:4]=1.P(Cl)(Cl)([Cl:18])=O>>[CH3:1][S:2][C:3]1[N:8]=[C:7]([Cl:18])[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NC=C(C(=N1)O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature, melting point: 99° C.

Outcomes

Product
Name
Type
Smiles
CSC1=NC=C(C(=N1)Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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